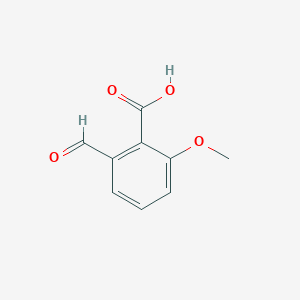

2-Formyl-6-methoxybenzoic acid

説明

Contextual Significance in Organic Synthesis and Derivatization

The importance of 2-Formyl-6-methoxybenzoic acid in organic synthesis stems from the presence of three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a methoxy (B1213986) group. This trifunctional nature allows for a diverse range of chemical transformations and derivatizations, making it a key starting material for the construction of elaborate molecular architectures.

The aldehyde and carboxylic acid groups, being in close proximity (ortho position), can participate in intramolecular reactions to form heterocyclic systems. For instance, 2-carboxybenzaldehydes are known to exist in equilibrium with their cyclic lactol form, 3-hydroxyphthalide, in solution. wikipedia.org This tautomerism is a key aspect of its reactivity, allowing for the synthesis of substituted phthalides through reactions with Grignard reagents. wikipedia.org Furthermore, 2-formylbenzoic acids are precursors to a variety of benzo-fused heterocycles, including isoindolinones and phthalazinones, which are scaffolds found in numerous pharmacologically active compounds. wikipedia.org

The strategic placement of these functional groups makes this compound a valuable synthon for the preparation of various organic compounds. Its utility is demonstrated in the synthesis of substituted flavones, a class of naturally occurring compounds with diverse biological activities. researchgate.net The Vilsmeier-Haack reaction, a powerful tool for the formylation of aromatic compounds, can be employed for the synthesis of flavones from appropriate precursors. researchgate.net

Historical Development of Related Benzoic Acid Scaffolds

The story of this compound is intrinsically linked to the broader history of benzoic acid and its derivatives. Benzoic acid itself was first described in the 16th century, with its isolation from gum benzoin (B196080) by Nostradamus in 1556. preprints.orgwikipedia.org For a considerable period, natural sources like gum benzoin were the primary means of obtaining this acid. wikipedia.orgacs.org

The 19th century marked a turning point with the determination of benzoic acid's composition by Justus von Liebig and Friedrich Wöhler, and the subsequent discovery of its antifungal properties by Salkowski in 1875. wikipedia.org The advent of industrial synthesis, initially through the hydrolysis of benzotrichloride (B165768) and later by the more efficient partial oxidation of toluene, made benzoic acid and its derivatives readily available for a wide range of applications. wikipedia.orgacs.org

The ability to introduce various substituents onto the benzoic acid scaffold opened up a vast chemical space for exploration. Chemists began to synthesize a plethora of substituted benzoic acids, each with unique properties and potential applications. These derivatives became crucial intermediates in the synthesis of dyes, perfumes, and pharmaceuticals. nih.govresearchgate.net For example, the development of synthetic routes to hydroxybenzoic acids, such as salicylic (B10762653) acid, was a significant milestone, leading to the production of important drugs like aspirin.

The synthesis of methoxy-substituted benzoic acids, like 2-methoxybenzoic acid (o-anisic acid), further expanded the synthetic chemist's toolkit. sarchemlabs.com These compounds serve as intermediates in the creation of agrochemicals, pharmaceuticals, and other specialty chemicals. sarchemlabs.com The preparation of this compound represents a more advanced stage in the evolution of benzoic acid chemistry, where multiple functional groups are strategically incorporated to create highly versatile and reactive building blocks for modern organic synthesis. The development of synthetic methods for such polysubstituted benzoic acids allows for the construction of complex molecules with a high degree of precision.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 53015-08-0 chemscene.comchemscene.com |

| Molecular Formula | C₉H₈O₄ chemscene.comchemscene.com |

| Molecular Weight | 180.16 g/mol chemscene.comchemscene.com |

| Physical Form | Solid sigmaaldrich.com |

| SMILES | O=C(O)C1=C(OC)C=CC=C1C=O chemscene.combldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-formyl-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGGYABZGKDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399284 | |

| Record name | 2-formyl-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53015-08-0 | |

| Record name | 2-formyl-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Optimization for 2 Formyl 6 Methoxybenzoic Acid

Regioselective Formylation Strategies

The introduction of a formyl group onto an aromatic ring, particularly with specific regiocontrol, is a pivotal transformation in organic synthesis. For 2-Formyl-6-methoxybenzoic acid, the challenge lies in directing the formylation to the position ortho to the methoxy (B1213986) group and meta to the carboxylic acid. Several strategies have been developed to achieve this, with Directed Ortho-Metalation (DoM) emerging as a particularly powerful approach.

Directed Ortho-Metalation (DoM) Approaches and Their Mechanistic Basis

Directed ortho-metalation (DoM) is a powerful synthetic tool that facilitates the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) through the action of a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgbaranlab.org

The mechanistic basis of DoM lies in the ability of the DMG to coordinate with the organolithium reagent, bringing the base into close proximity to the ortho-proton and facilitating its abstraction. baranlab.org This "complex-induced proximity effect" (CIPE) is the key to the high regioselectivity of the reaction, as it kinetically favors deprotonation at the ortho position over other sites on the aromatic ring. baranlab.org The methoxy group (-OCH₃) and the carboxylic acid group (-COOH), present in the precursor 2-methoxybenzoic acid, can both act as DMGs. wikipedia.orgorganic-chemistry.org

The regiochemical outcome of the DoM of 2-methoxybenzoic acid is highly dependent on the reaction conditions, particularly the choice of the organolithium base. Research has shown that by carefully selecting the base, one can achieve deprotonation, and subsequent formylation, at either the C3 or C6 position.

Treatment of unprotected 2-methoxybenzoic acid with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C) leads to deprotonation exclusively at the position ortho to the carboxylate group (C3). organic-chemistry.org In contrast, a reversal of regioselectivity is observed when the acid is treated with a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), which favors deprotonation at the C6 position, ortho to the methoxy group. organic-chemistry.org This allows for the selective synthesis of this compound. The subsequent quenching of the lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.

Table 1: Optimization of Directed ortho-Metalation (DoM) for Regioselective Formylation of 2-Methoxybenzoic Acid

| Organolithium Base/Additive | Deprotonation Position | Formylating Agent | Product |

|---|---|---|---|

| s-BuLi / TMEDA | C3 (ortho to -COOH) | DMF | 3-Formyl-2-methoxybenzoic acid |

| n-BuLi / t-BuOK | C6 (ortho to -OCH₃) | DMF | This compound |

While DoM offers excellent regioselectivity, other classical formylation methods can also be considered for the synthesis of aromatic aldehydes. These include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. However, their applicability to the synthesis of this compound is often limited by issues of regioselectivity and substrate compatibility.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings. asiapharmaceutics.info For anisole (B1667542) derivatives, formylation typically occurs at the para position to the methoxy group. Achieving ortho-selectivity can be challenging, and the reaction is generally most effective for highly activated substrates. asiapharmaceutics.info

Reimer-Tiemann Reaction: This method uses chloroform (B151607) and a strong base to formylate phenols, proceeding via a dichlorocarbene (B158193) intermediate. mychemblog.com It is highly selective for the ortho position in phenols. mychemblog.com However, its application to methoxy-substituted benzoic acids is not ideal as the reaction is primarily suited for phenols.

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent for the ortho-formylation of phenols. wikipedia.orgecu.edu Similar to the Reimer-Tiemann reaction, its primary application is for phenolic substrates, making it less suitable for 2-methoxybenzoic acid. wikipedia.orgecu.edu

Table 2: Comparative Analysis of Formylation Methods for Methoxy-Substituted Aromatics

| Method | Typical Substrate | Regioselectivity (relative to -OCH₃) | General Applicability/Limitations |

|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Arenes with a directing group | Exclusively ortho | High regioselectivity, but requires strong bases and anhydrous conditions. |

| Vilsmeier-Haack | Electron-rich arenes | Predominantly para | Milder conditions than DoM, but often lacks regiocontrol for ortho-substitution. |

| Reimer-Tiemann | Phenols | Predominantly ortho | Primarily for phenols; involves hazardous reagents like chloroform. |

| Duff | Phenols | Exclusively ortho | Limited to highly activated phenols; often gives low yields. |

Multi-Step Synthesis from Precursor Molecules

An alternative to direct formylation is a multi-step approach that involves the synthesis of a suitable precursor, followed by a functional group interconversion to introduce the aldehyde. One such strategy begins with the synthesis of 2-methoxy-6-methylbenzoic acid. This precursor can then be subjected to a selective oxidation of the methyl group to the corresponding aldehyde.

The synthesis of 2-methoxy-6-methylbenzoic acid can be achieved through a multi-step sequence starting from 2-methyl-6-nitrobenzoic acid. This involves the reduction of the nitro group to an amine, followed by a diazotization-hydrolysis sequence to introduce a hydroxyl group. Subsequent methylation of the hydroxyl group and hydrolysis of the ester (if the methyl ester was used in the initial step) yields 2-methoxy-6-methylbenzoic acid. The final step would be the selective oxidation of the benzylic methyl group to a formyl group, for which a variety of reagents can be employed, such as ceric ammonium (B1175870) nitrate (B79036) or N-bromosuccinimide followed by hydrolysis.

Functional Group Interconversions and Precursor Development

The development of precursors for the synthesis of this compound often relies on strategic functional group interconversions (FGIs). These are reactions that transform one functional group into another, allowing for a retrosynthetic disconnection to more readily available starting materials.

For instance, the formyl group can be considered a synthetic equivalent of other functional groups at different oxidation states. A common precursor to an aldehyde is a primary alcohol. Therefore, 2-hydroxymethyl-6-methoxybenzoic acid could be a key intermediate. This alcohol can be synthesized and then oxidized to the target aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid.

Another FGI strategy involves the conversion of a nitrile group to an aldehyde. A precursor such as 2-cyano-6-methoxybenzoic acid could be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). The development of these precursors often involves leveraging the directing effects of the existing methoxy and carboxylic acid groups to introduce the nitrile or hydroxymethyl precursor at the desired position.

Scalable Synthetic Routes for Industrial Research Applications

The transition of a synthetic route from laboratory scale to industrial research applications requires careful consideration of factors such as cost of reagents, safety, operational simplicity, and scalability of the reactions. While DoM is a powerful tool for regioselective synthesis, the use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale production.

For industrial applications, alternative routes that avoid these harsh conditions are often sought. One potential scalable approach involves the catalytic oxidation of a suitable precursor like 2-methoxy-6-methylbenzoic acid. Catalytic vapor-phase oxidation of substituted toluenes is a known industrial method for producing benzaldehydes. Developing a selective catalyst for the oxidation of the methyl group in the presence of the methoxy and carboxylic acid functionalities would be a key challenge for this approach.

Furthermore, process optimization of the DoM reaction itself can enhance its scalability. This includes exploring the use of flow chemistry, which can offer better control over reaction temperature and mixing, improving safety and reproducibility. Additionally, the development of more robust and less hazardous organometallic reagents or in situ generation methods could make DoM more amenable to larger-scale synthesis. The choice of a scalable route will ultimately depend on a thorough evaluation of the economic and environmental viability of each synthetic pathway.

Comprehensive Analysis of 2 Formyl 6 Methoxybenzoic Acid S Chemical Reactivity and Transformation

Oxidative Transformations of the Formyl Moiety

The formyl group of 2-formyl-6-methoxybenzoic acid is susceptible to oxidation, a common reaction for aldehydes. This transformation typically converts the aldehyde to a carboxylic acid, resulting in the formation of 2-carboxy-6-methoxybenzoic acid. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

While specific research detailing the oxidation of this compound is not extensively documented in readily available literature, the general principles of aldehyde oxidation are well-established. Mild oxidizing agents such as silver oxide (in the Tollens' test), or stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effect this transformation. The reaction proceeds via the hydration of the aldehyde to a geminal diol, which is then oxidized to the carboxylic acid.

Reductive Modifications of the Aldehyde Functionality

The aldehyde group in this compound can be readily reduced to a primary alcohol, yielding 2-(hydroxymethyl)-6-methoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of an electron-withdrawing formyl group into a nucleophilic hydroxymethyl group.

A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). This reagent is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like carboxylic acids and esters. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent then protonates the resulting alkoxide to give the primary alcohol.

The general reaction can be depicted as follows:

This compound + NaBH₄ → 2-(hydroxymethyl)-6-methoxybenzoic acid

This reduction is a key step in modifying the electronic and steric properties of the molecule, opening up pathways for further synthetic elaborations.

Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of this compound can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, although these are generally less common than electrophilic substitutions for benzene (B151609) derivatives. The feasibility and regioselectivity of such reactions are heavily influenced by the nature of the substituents already present on the ring.

Substitutions Involving Fluorine and Methoxy (B1213986) Groups

While specific examples of nucleophilic substitution involving the replacement of a fluorine atom on a fluorinated analogue of this compound are not readily found in the literature, the principles of such reactions are well-understood. A fluorine atom, being highly electronegative, can act as a good leaving group in SNAᵣ reactions, especially when the aromatic ring is activated by electron-withdrawing groups.

The methoxy group (-OCH₃) itself is generally a poor leaving group in nucleophilic aromatic substitution. However, under forcing conditions or with specific reagents, its substitution can be achieved. For instance, treatment with strong nucleophiles like amines in the presence of a strong base such as sodium hydride (NaH) and a promoter like lithium iodide (LiI) has been shown to facilitate the amination of methoxy arenes. This suggests a potential, albeit challenging, pathway for the substitution of the methoxy group in this compound.

Activation of the Aromatic System by the Formyl Group

The formyl group (-CHO) is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, it acts as an activating group. Its electron-withdrawing nature, through both inductive and resonance effects, polarizes the aromatic ring, making the carbons ortho and para to it more electrophilic and thus more susceptible to attack by nucleophiles.

This activation is crucial for facilitating SNAᵣ reactions. The negative charge of the intermediate formed during the reaction (the Meisenheimer complex) can be delocalized onto the oxygen atom of the formyl group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. This stabilization is most effective when the nucleophilic attack occurs at the positions ortho or para to the formyl group. In this compound, the formyl group would therefore activate the positions C4 and C6 (relative to the carboxylic acid) towards nucleophilic attack.

Condensation and Addition Reactions Involving the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation and addition reactions with various nucleophiles. These reactions are fundamental to the chemical versatility of this compound.

Schiff Base Formation with Nitrogen-Containing Nucleophiles

One of the most characteristic reactions of the formyl group is its condensation with primary amines to form Schiff bases (or imines). This reaction is of significant importance in the synthesis of various organic compounds and coordination complexes. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Research has shown that dialdehydes containing the 2-formyl-6-methoxyphenyl moiety readily react with diamines to form macrocyclic Schiff bases. organic-chemistry.org For example, the reaction of 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane with diethylenetriamine (B155796) or 2,2'-(ethylenedioxy)bis(ethylamine) leads to the formation of large macrocyclic structures containing multiple imine linkages. organic-chemistry.org This demonstrates the high reactivity of the formyl group in this structural context towards Schiff base formation.

The general reaction for the formation of a Schiff base from this compound and a primary amine (R-NH₂) can be represented as:

This compound + R-NH₂ → 2-((R-imino)methyl)-6-methoxybenzoic acid + H₂O

This reaction is typically catalyzed by a small amount of acid. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base | Condensation |

| This compound | Active Methylene (B1212753) Compound (e.g., Malononitrile) | Substituted Alkene | Knoevenagel Condensation |

| This compound | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Wittig Reaction |

Table 1: Examples of Condensation and Addition Reactions

Further examples of condensation reactions include the Knoevenagel condensation with active methylene compounds and the Wittig reaction with phosphorus ylides, both of which would lead to the formation of a new carbon-carbon double bond at the original formyl position. banglajol.infomasterorganicchemistry.com

Wittig Olefination and Related Carbon-Carbon Bond Formations

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation, particularly through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com While a versatile method for C-C bond formation, the Wittig reaction's stereoselectivity can be variable. masterorganicchemistry.com

A significant and widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com This reaction is renowned for its ability to produce predominantly (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com The greater nucleophilicity of the phosphonate (B1237965) carbanion compared to the corresponding phosphonium ylide allows for reactions with a broader range of aldehydes and even hindered ketones under milder conditions. nrochemistry.comorganicchemistrydata.org A key advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.orgalfa-chemistry.com

Several variations of the HWE reaction have been developed to enhance its utility. For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoroethyl, favors the formation of (Z)-alkenes. nrochemistry.comyoutube.com The Masamune-Roush conditions, employing lithium chloride and an amine base, are suitable for base-sensitive substrates. nrochemistry.com

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org This is followed by the formation of an oxaphosphetane intermediate that eliminates to yield the alkene. nrochemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Typical Product Stereochemistry | Variable, can be (Z) or (E) | Predominantly (E)-alkene |

| Reactivity | Reacts well with aldehydes, less so with ketones | More reactive, reacts with aldehydes and ketones |

| Byproduct Removal | Can be challenging | Easily removed by aqueous extraction |

Acid-Catalyzed and Base-Catalyzed Reactions

The presence of both a carboxylic acid and an aldehyde group makes this compound susceptible to both acid and base catalysis.

Acid-catalyzed reactions can involve the protonation of the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can facilitate reactions like acetal (B89532) formation. In the presence of an acid catalyst and an alcohol, the aldehyde group can be converted to an acetal, which can serve as a protecting group. Furthermore, under acidic conditions, the carboxylic acid can undergo esterification with an alcohol.

Base-catalyzed reactions can involve the deprotonation of the carboxylic acid to form a carboxylate salt. The reactivity of the aldehyde can also be influenced by basic conditions. For example, in the presence of a strong base, an intramolecular Cannizzaro-type reaction could potentially occur, although this is less common for aromatic aldehydes with other reactive functional groups. In some contexts, base catalysis can be used to promote condensation reactions. For example, N-heterocyclic carbenes, which are generated in the presence of a base, can catalyze the intramolecular cyclization of related aldehyde-containing compounds. nih.gov

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

The identification and characterization of transient intermediates are key to fully understanding a reaction mechanism. In the Wittig and HWE reactions, the oxaphosphetane is a crucial, albeit often short-lived, intermediate. masterorganicchemistry.comnrochemistry.com In other reactions, different transient species may be formed. For example, in certain acid-catalyzed reactions, a protonated carbonyl species would be a key intermediate. Spectroscopic techniques, such as NMR and mass spectrometry, are often used to detect and characterize these fleeting species.

Strategies for Selectivity Control and Side Reaction Suppression

Due to the presence of multiple reactive sites in this compound, controlling selectivity is a significant challenge. The aldehyde can undergo oxidation or reduction, and the carboxylic acid can participate in various reactions.

One common strategy is the use of protecting groups . The aldehyde can be protected as an acetal to prevent it from reacting while transformations are carried out on the carboxylic acid. Conversely, the carboxylic acid can be converted to an ester to prevent its participation in reactions targeting the aldehyde.

Reaction conditions also play a crucial role in selectivity. For instance, the choice of base and solvent in the HWE reaction can influence the stereochemical outcome. alfa-chemistry.com Similarly, in acid-catalyzed reactions, the strength of the acid and the reaction temperature can be adjusted to favor a particular transformation. For example, the cyclization of related phenoxyalkanoic acids can be influenced by the choice of catalyst and reaction conditions. researchgate.net Careful selection of reagents is also critical. For example, using a mild reducing agent like sodium borohydride would selectively reduce the aldehyde without affecting the carboxylic acid.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Formyl 6 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Formyl-6-methoxybenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the aldehyde proton, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants of the aromatic protons. Due to the ortho, meta, and para relationships, these protons would likely appear as a complex multiplet system.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (both protonated and quaternary), and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups.

Predicted chemical shift values, based on analysis of similar compounds such as 2-methoxybenzoic acid and 2-formylbenzoic acid, are presented in the tables below. hmdb.calibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

| Aromatic (H3, H4, H5) | 7.0 - 8.0 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-CHO) | 135 - 145 |

| Aromatic (C-COOH) | 120 - 130 |

| Aromatic (CH) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, aiding in the assignment of their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the protonated aromatic carbons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons by observing correlations from nearby protons. For instance, the methoxy protons would show a correlation to the C6 carbon, and the aldehyde proton would show correlations to the C1 and C2 carbons, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group of the carboxylic acid, the carbonyl groups of both the carboxylic acid and the aldehyde, the carbon-oxygen bonds of the ether and carboxylic acid, and the aromatic ring.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aldehyde) | 2700 - 2900 (often two bands) | Medium-Weak |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O stretch (Ether & Carboxylic Acid) | 1200 - 1300 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding. The precise positions of the carbonyl stretches can be influenced by electronic effects and potential intramolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₈O₄), the expected exact mass would be calculated.

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. The fragmentation of benzoic acid derivatives often involves the loss of substituents from the ring and cleavage of the carboxylic acid group. For this compound, key fragmentation pathways are expected to include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.

Loss of a methoxy radical (-•OCH₃) from the ether linkage.

Loss of a formyl radical (-•CHO) .

Decarboxylation (loss of CO₂) .

The relative abundance of the fragment ions provides insight into the stability of the resulting cationic species. The fragmentation pattern of methoxybenzoic acids often shows a prominent peak corresponding to the loss of the methoxy group. rsc.org The presence of the ortho-formyl group may influence the fragmentation pathways through interactions with the adjacent carboxylic acid and methoxy groups. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Plausible Neutral Loss |

| 180 | [C₉H₈O₄]⁺• | Molecular Ion |

| 163 | [C₉H₇O₃]⁺ | •OH |

| 151 | [C₈H₇O₃]⁺ | •CHO |

| 149 | [C₈H₅O₃]⁺ | •OCH₃ |

| 135 | [C₈H₇O₂]⁺ | •COOH |

| 121 | [C₇H₅O₂]⁺ | •OCH₃, CO |

| 105 | [C₇H₅O]⁺ | •OH, CO₂ |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. The separation would likely be achieved on a C18 column using a mobile phase consisting of a mixture of an aqueous buffer (such as formic acid or acetic acid in water to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com

The retention time of the compound would be characteristic under specific chromatographic conditions. The purity of the sample can be assessed by the presence of a single, sharp peak. The PDA detector records the UV-Vis spectrum of the eluting peak across a range of wavelengths. The UV spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzoic acid, influenced by the auxochromic methoxy group and the chromophoric formyl and carboxyl groups. This provides an additional layer of identification and can be used to check for co-eluting impurities.

Table 5: Typical HPLC-PDA Parameters for the Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at a wavelength range of 200-400 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. The process involves a gas chromatograph, which separates components based on their boiling points and interactions with a stationary phase, coupled to a mass spectrometer, which fragments the eluted components into ions and separates them based on their mass-to-charge ratio (m/z).

Due to its relatively low volatility, this compound requires derivatization to be analyzed effectively by GC-MS. A common derivatization method is esterification, for instance, reacting the carboxylic acid with methanol to form the more volatile methyl 2-formyl-6-methoxybenzoate. This derivative can then be introduced into the GC, where it is vaporized and separated.

Upon entering the mass spectrometer, the derivative molecule is typically ionized by electron impact (EI), causing it to fragment in a predictable pattern. The analysis of this fragmentation pattern is key to elucidating the original structure. For methyl 2-formyl-6-methoxybenzoate, the fragmentation would follow established pathways for aromatic esters and aldehydes. libretexts.orgwhitman.edu Key fragmentation events include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to breaking. libretexts.org

Loss of functional groups: Fragments corresponding to the loss of the methoxy group (-OCH₃), the ester methyl group (-CH₃), or the entire methoxycarbonyl group (-COOCH₃) are expected.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with an adjacent alkyl chain, though it may be less prominent in this specific rigid structure. libretexts.org

The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the compound when compared against spectral libraries or analyzed from first principles.

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Ion Structure |

| 194 | - | [C₁₀H₁₀O₄]⁺ (Molecular Ion) |

| 179 | CH₃ | [M - CH₃]⁺ |

| 165 | CHO | [M - CHO]⁺ |

| 163 | OCH₃ | [M - OCH₃]⁺ |

| 135 | COOCH₃ | [M - COOCH₃]⁺ |

| 105 | CHO, COOCH₃ | [M - CHO - COOCH₃]⁺ |

This table represents predicted fragmentation data for methyl 2-formyl-6-methoxybenzoate, the methyl ester derivative of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby defining the exact molecular geometry. Furthermore, SCXRD reveals how individual molecules are arranged relative to one another in the crystal lattice, a study known as crystal packing. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, a successful SCXRD analysis would require the growth of a high-quality single crystal. The resulting data would precisely map the positions of all non-hydrogen atoms. It is expected that the benzene ring would be largely planar. The substituents—the formyl (-CHO), methoxy (-OCH₃), and carboxylic acid (-COOH) groups—would have specific orientations relative to the ring, which could be influenced by intramolecular hydrogen bonding. For example, a hydrogen bond could form between the hydrogen of the carboxylic acid and the oxygen of the adjacent formyl group, creating a stable six-membered ring structure.

| Parameter | Description | Expected Value/Feature |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic (Typical for such organic molecules) |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| C-C (aromatic) Bond Length | Distance between carbon atoms in the benzene ring. | ~1.39 Å |

| C=O (aldehyde) Bond Length | Distance between carbon and oxygen in the formyl group. | ~1.21 Å |

| C-O (acid) Bond Length | Distance between carbon and hydroxyl oxygen in the carboxyl group. | ~1.31 Å |

| C=O (acid) Bond Length | Distance between carbon and carbonyl oxygen in the carboxyl group. | ~1.23 Å |

| Hydrogen Bonding | Inter- or intramolecular non-covalent bonds. | Potential intramolecular H-bond (COOH···O=CH) and intermolecular H-bond dimers (COOH···HOOC). |

This table presents hypothetical yet representative crystallographic data for this compound based on known structures of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

The molecule this compound contains several chromophores that contribute to its UV-Vis spectrum. The primary chromophore is the substituted benzene ring. The presence of the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups, along with the electron-donating methoxy (-OCH₃) group, modifies the electronic structure of the benzene ring. These substituents, known as auxochromes, shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The spectrum is expected to show distinct absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the π-electron system of the aromatic ring and the carbonyl groups. They typically result in strong absorption bands.

n → π* transitions: These are lower-energy transitions involving the non-bonding (n) electrons on the oxygen atoms of the carbonyl and methoxy groups. These transitions are formally forbidden and result in weaker absorption bands, which may sometimes be obscured by the stronger π → π* bands.

The solvent used for the analysis can also influence the spectrum by stabilizing either the ground or excited state. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption maxima provide valuable information for characterizing the electronic properties of the molecule. researchgate.net

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Proposed Electronic Transition | Associated Chromophore |

| ~ 210-230 | High | π → π | Aromatic System (E₂-band) |

| ~ 260-290 | Moderate to High | π → π | Aromatic System / Conjugated Carbonyls (B-band) |

| ~ 310-340 | Low | n → π* | Carbonyl Groups (C=O) of aldehyde and acid |

This table summarizes the anticipated UV-Vis absorption data for this compound in a non-polar solvent. The exact values can vary with the solvent.

Theoretical and Computational Chemistry Investigations of 2 Formyl 6 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties with high accuracy. These in silico methods are used to model molecular geometry, electronic distribution, and spectroscopic characteristics, providing a microscopic view of the molecule's nature.

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for examining the electronic structure of molecules. jmchemsci.com It is a robust approach for predicting the ground-state energy and three-dimensional structure of complex molecules and their surfaces. jmchemsci.com DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts.

For aromatic compounds with multiple functional groups, such as 2-Formyl-6-methoxybenzoic acid, DFT can elucidate the electronic effects of the formyl, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring. Calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. dergipark.org.trepstem.net While specific DFT studies on this compound are not extensively detailed in the available literature, the methodology is standard for predicting the properties of related benzoic acid derivatives. semanticscholar.org The predicted vibrational frequencies, for example, can be correlated with experimental FT-IR spectra to confirm the molecular structure.

Table 1: Representative Molecular Properties of an Aromatic Carboxylic Acid Predicted by DFT This table is illustrative and shows typical data obtained from DFT calculations for a molecule structurally similar to this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -608.45 Hartrees | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.52 Debye | B3LYP/6-311G(d,p) |

| C=O Stretch (Carboxyl) | 1755 cm-1 | B3LYP/6-311G(d,p) |

| C=O Stretch (Aldehyde) | 1702 cm-1 | B3LYP/6-311G(d,p) |

| O-H Stretch (Carboxyl) | 3570 cm-1 | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and carboxyl groups. The LUMO is likely concentrated on the electron-withdrawing formyl and carboxylic acid groups. FMO analysis helps predict the sites susceptible to nucleophilic and electrophilic attack. While canonical molecular orbitals in larger systems can be delocalized, making it difficult to pinpoint reactive sites, advanced concepts like frontier molecular orbitalets (FMOLs) can restore locality information. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table demonstrates typical parameters derived from FMO analysis. The values are conceptual for a molecule like this compound.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.70 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl groups (in both the formyl and carboxyl functions) due to their high electronegativity and lone pairs of electrons. manipal.edu A region of high positive potential (blue) would likely be associated with the acidic hydrogen of the carboxylic acid group, highlighting its susceptibility to deprotonation. ucsb.edu Such maps are critical for understanding non-covalent interactions, such as hydrogen bonding, which are essential in biological systems and crystal packing. chemrxiv.org

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jmchemsci.com

Molecular docking is a powerful tool in drug design and structural biology for predicting the binding affinity and interaction patterns between a small molecule ligand and a macromolecular target. jmchemsci.com The process involves placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex, often expressed as a binding energy or score. fip.org

While specific docking studies involving this compound are not prominently featured in the literature, the methodology can be applied to understand its potential biological activity. For instance, studies on structurally related compounds have used docking to explore interactions with enzymes like cyclooxygenase (COX-2). fip.orgfip.org A typical docking analysis for this compound would identify key interactions, such as hydrogen bonds between its carboxylic acid group and amino acid residues (e.g., Arginine, Lysine) in a protein's active site. Hydrophobic interactions between the benzene ring and nonpolar residues would also contribute to binding affinity. The results provide insights into the structure-activity relationship and can guide the design of more potent analogs. mdpi.com

Table 3: Hypothetical Docking Results for this compound with a Target Protein This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | ARG 120, TYR 355, SER 530 |

| Hydrogen Bonds | 2 (with ARG 120, SER 530) |

| Hydrophobic Interactions | Benzene ring with LEU 352, VAL 523 |

For this compound, significant conformational flexibility arises from the rotation of the carboxylic acid and methoxy groups relative to the benzene ring. The orientation of these groups can be influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy or formyl group. Computational methods can be used to systematically explore the conformational space, identify the most stable (lowest energy) conformers, and calculate the energy barriers for interconversion. Understanding the preferred conformation is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to a protein's binding site. Studies on related molecules, like 2,6-dimethoxybenzoic acid, have shown that different conformations can lead to the formation of distinct crystal polymorphs, highlighting the importance of conformational preferences. bohrium.com

In Silico Prediction of Chemical Behavior and Synthetic Accessibility

The computational analysis of "this compound" (CAS Number: 53015-08-0) provides significant insights into its chemical behavior and synthetic feasibility. Through in silico methods, various molecular properties and descriptors have been predicted, offering a theoretical foundation for understanding its reactivity, stability, and potential synthetic pathways.

Predicted Physicochemical Properties

A variety of physicochemical properties for this compound have been calculated using computational models. These predicted values are essential for understanding the compound's behavior in different chemical environments and for planning its synthesis and application.

| Property | Predicted Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Monoisotopic Mass | 180.04225873 Da |

| pKa | 3.74 ± 0.10 |

| XLogP3-AA | 1.5 |

| Topological Polar Surface Area | 63.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Complexity | 202 |

Synthetic Accessibility

The synthetic accessibility of a compound is a critical factor in its potential for practical applications. While a specific, quantitatively calculated synthetic accessibility score for this compound is not prominently documented in publicly accessible databases, its use as a starting material in various reported chemical syntheses suggests that it is reasonably accessible.

Computational retrosynthesis tools can provide hypothetical pathways for the synthesis of a target molecule. For this compound, a plausible retrosynthetic analysis would involve the disconnection of the formyl and methoxy groups from the benzoic acid core. Key synthetic steps would likely involve ortho-lithiation and formylation of a methoxybenzoic acid precursor or the oxidation of a corresponding methyl or hydroxymethyl group. The commercial availability of this compound from various chemical suppliers further attests to its synthetic tractability.

Investigation of Derivatives and Analogues of 2 Formyl 6 Methoxybenzoic Acid: Structure Reactivity Relationships

Systematic Modification of Aromatic Substituents

The electronic and steric nature of substituents on the aromatic ring profoundly impacts the reactivity of 2-formyl-6-methoxybenzoic acid and its analogues.

Impact of Halogenation on Electronic Properties and Reactivity

Halogen atoms, as electron-withdrawing groups, can significantly alter the electronic landscape of the aromatic ring. researchgate.net Their introduction influences the electron density of the carboxylate anion. researchgate.net The electronegativity and size of the halogen atom play a crucial role in these electronic effects. researchgate.netnih.gov For instance, the electron-withdrawing properties of halogens can affect the electronic charge distribution within the molecule. researchgate.net

Theoretical studies on halogenobenzaldehydes indicate that the minimum energies of their optimized structures decrease with the size of the halogen and the dielectric constant of the solvent. bohrium.com This suggests that halogenation can influence the stability of different conformations. While halogenation might not have a pronounced effect on the conformation and carbonyl frequency in some disubstituted benzaldehydes, it can impact the electrical band gaps and UV data. bohrium.com The ability of halogen atoms to act as electrophilic species, forming halogen bonds, adds another layer of complexity to their influence on intermolecular interactions and reactivity. nih.gov

Influence of Methoxy (B1213986) Group Positional Isomerism on Reaction Pathways

When at the para position to a carboxylic acid, the methoxy group's +R effect can make the benzoic acid weaker. askiitians.com In the case of this compound, the methoxy group is ortho to both the formyl and carboxylic acid groups. This positioning can lead to steric hindrance and specific electronic interactions that dictate reaction pathways. For example, in the synthesis of flavones from 2-methoxybenzoic acids, the substitution pattern is critical for the reaction's success. researchgate.net The interplay between the methoxy group's electronic and steric effects can direct the regioselectivity of reactions like formylation and metalation.

Effects of Alkyl and Hydroxyl Group Variations on Chemical Behavior

Replacing the methoxy group with alkyl or hydroxyl groups introduces different electronic and steric profiles. Alkyl groups are generally electron-donating through an inductive effect, which can increase the electron density of the ring. For instance, ortho-methyl substitution in benzaldehydes leads to an increase in basicity comparable to para substitution. cdnsciencepub.com

A hydroxyl group, like a methoxy group, has both an electron-donating resonance effect and an electron-withdrawing inductive effect. tru.ca The presence and position of hydroxyl groups are directly related to the free radical scavenging ability of phenolic acids. nih.gov In the context of 2-formylbenzoic acid derivatives, a hydroxyl group at the 6-position, as seen in 2-formyl-6-hydroxybenzoic acid, can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the formyl and carboxylic acid groups. nih.gov The synthesis of alkyl 6-deoxy-β-D-glucopyranosides highlights how the presence or absence of a hydroxyl group can significantly alter mesomorphic behavior. nih.gov

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of 2-methoxy-6-methylbenzoic acid ethyl ester is a known procedure. sigmaaldrich.com Similarly, amidation can be carried out by converting the carboxylic acid to an acid chloride followed by reaction with an amine, or through direct coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reactivity of the carboxylic acid is influenced by the electronic effects of the other substituents. The electron-withdrawing nature of the formyl group can increase the acidity of the carboxylic acid, potentially facilitating these reactions. Conversely, the steric hindrance from the ortho-substituents might necessitate harsher reaction conditions.

Comparative Analysis of Formyl Group Reactivity Across Different Structural Contexts

The reactivity of the formyl group is central to the chemical behavior of this compound and its analogues. Aromatic formylation is a key method for introducing this group, and its reactivity is highly dependent on the electronic nature of the aromatic ring. wikipedia.orgnih.gov Electron-rich aromatic compounds are more susceptible to formylation. wikipedia.org

In this compound, the formyl group's reactivity is modulated by the adjacent methoxy and carboxylic acid groups. The electron-donating methoxy group can enhance the nucleophilicity of the ring, while the electron-withdrawing carboxylic acid and formyl groups have a deactivating effect. sarthaks.comdoubtnut.com This push-pull electronic arrangement can lead to unique reactivity patterns. For example, in Vilsmeier-Haack or Duff reactions, the regioselectivity of formylation is dictated by the directing effects of the existing substituents. youtube.com The formyl group itself is a strong deactivating group, which generally prevents further electrophilic substitution on the ring. wikipedia.org

Role of the Carboxylate Moiety as a Directing Group in Directed Metalation Reactions

The carboxylate group is a powerful directing group in ortho-lithiation reactions, a subset of directed metalation reactions. acs.org This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the carboxylic acid. rsc.orgnih.gov In the case of this compound, the carboxylate can direct metalation to the C6 position, which is already substituted with a methoxy group. However, in related benzoic acid derivatives, this methodology is widely used.

The carboxylate group is considered a weakly coordinating directing group compared to others like amides or pyridines. nih.gov Despite this, it has been effectively used in various metal-catalyzed C-H functionalization reactions, including palladium- and ruthenium-catalyzed processes. rsc.orgnih.gov A significant advantage of using the carboxylate group is its potential to be removed via decarboxylation, making it a "traceless" directing group. rsc.org This two-step sequence of directed metalation followed by decarboxylation provides a powerful tool for the synthesis of specifically substituted aromatic compounds. The efficiency of the decarboxylation step can be influenced by the electronic nature of the other substituents on the ring. rsc.org

Data Tables

Table 1: Investigated Compounds and their Key Structural Features

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 53015-08-0 | C₉H₈O₄ | Carboxylic Acid, Aldehyde, Ether |

| 2-Formyl-6-hydroxybenzoic acid | 4743-48-0 | C₈H₆O₄ | Carboxylic Acid, Aldehyde, Phenol (B47542) |

| 2-Methoxy-6-methylbenzoic acid | Not Available | C₉H₁₀O₃ | Carboxylic Acid, Ether, Methyl |

| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | Carboxylic Acid, Aldehyde |

| 2-Hydroxy-6-methoxybenzoic acid | 3147-64-6 | C₈H₈O₄ | Carboxylic Acid, Phenol, Ether |

| Phenyl 2-methoxybenzoate | 10268-71-0 | C₁₄H₁₂O₃ | Ester, Ether |

| 2-Methoxy-6-methyl-benzoic acid ethyl ester | 6520-83-8 | C₁₁H₁₄O₃ | Ester, Ether, Methyl |

Table 2: Summary of Substituent Effects on Reactivity

| Substituent Modification | Effect on Electronic Properties | Impact on Reactivity | Relevant Sections |

|---|---|---|---|

| Halogenation | Electron-withdrawing, influences charge distribution | Affects stability and can direct reactions | 6.1.1 |

| Methoxy Group Position | Electron-donating (resonance), electron-withdrawing (inductive) | Affects acidity and directs electrophilic substitution | 6.1.2 |

| Alkyl Group Substitution | Electron-donating (inductive) | Increases ring electron density and basicity | 6.1.3 |

| Hydroxyl Group Substitution | Electron-donating (resonance), electron-withdrawing (inductive) | Can form hydrogen bonds, influences antioxidant activity | 6.1.3 |

| Esterification/Amidation | Converts carboxylic acid to ester/amide | Alters solubility and potential for further reactions | 6.2 |

| Formyl Group | Strongly electron-withdrawing | Deactivates the ring towards further electrophilic substitution | 6.3 |

Advanced Applications of 2 Formyl 6 Methoxybenzoic Acid in Organic Synthesis and Materials Science

Versatile Building Block in the Construction of Complex Organic Molecules

The strategic positioning of the formyl, methoxy (B1213986), and carboxyl groups on the aromatic ring of 2-Formyl-6-methoxybenzoic acid makes it a powerful tool for synthetic chemists. These functional groups can be selectively targeted or can participate in tandem reactions to construct elaborate molecular architectures.

One notable application is in the Perkin cyclization reaction. Derivatives of this compound, such as 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, undergo this classic reaction to yield substituted benzofurans. Specifically, the cyclization of these precursors leads to the formation of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, demonstrating the utility of the core structure in building complex fused heterocyclic systems. malariaworld.org This reaction highlights the ability to leverage the existing functionalities to forge new carbon-carbon and carbon-oxygen bonds, leading to molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the inherent reactivity of the aldehyde and carboxylic acid groups allows for their transformation into a variety of other functionalities, thereby expanding the range of accessible complex molecules. The synthesis of bioactive fatty acids, such as certain methoxylated and unsaturated long-chain carboxylic acids, has been accomplished through multi-step sequences where similar bifunctional aromatic compounds serve as key intermediates. researchgate.net

Precursor for the Synthesis of Novel Heterocyclic Compounds

The generation of novel heterocyclic frameworks is a cornerstone of drug discovery and materials development. This compound and its close analogs are valuable precursors for a variety of heterocyclic systems, including quinolines and benzodiazepines.

A significant breakthrough has been the synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606) . malariaworld.org This compound was synthesized and characterized, with its crystal structure being established by single-crystal X-ray diffraction. malariaworld.org The synthesis of such substituted quinolines is of great interest due to the prevalence of the quinoline scaffold in therapeutic agents. malariaworld.org For instance, various 6-methoxy-2-arylquinoline derivatives have been designed and synthesized as potential P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov

Moreover, while direct synthesis from this compound is a subject of ongoing research, the closely related 2-formylbenzoic acid is a key reactant in the synthesis of benzodiazepine-fused isoindolinones. nih.gov This reaction, which involves o-phenylenediamine (B120857) and an acetophenone (B1666503) derivative, is promoted by mesoporous silica (B1680970) nanoparticles as a reusable catalyst. nih.gov This demonstrates the potential of the ortho-formylbenzoic acid moiety to participate in multicomponent reactions to build complex, fused heterocyclic systems like benzodiazepines, a class of compounds renowned for their diverse pharmacological activities. nih.govnih.gov The synthesis of other fused heterocycles, such as thiazolo[3,2-a]pyrimidines, often involves the condensation of a substituted benzaldehyde, highlighting the importance of the formyl group in such transformations. nih.gov

Utility in the Development of Specialty Chemicals and Materials

The functional groups of this compound provide handles for its incorporation into larger molecular systems, including polymers and other functional materials. While direct polymerization of this compound is not widely reported, the synthesis of functional polymers from structurally related monomers demonstrates its potential in this area.

A notable example is the synthesis of functional copolymers using a derivative of vanillin, which shares the methoxy and formyl-substituted phenolic ring structure. A monomer, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA) , was synthesized and subsequently copolymerized with N-isopropylacrylamide. nih.govmdpi.com This resulted in dual-responsive (thermo- and pH-sensitive) functional copolymers. nih.govmdpi.com The presence of the aldehyde group in the polymer backbone allows for post-polymerization modification, such as grafting with amino acids via Schiff base formation. nih.govscirp.org This approach allows for the creation of smart polymers with potential applications in drug delivery, sensing, and biocatalysis. The principles demonstrated in this work suggest that this compound could be similarly modified and polymerized to create novel functional materials.

Role in the Design and Synthesis of Advanced Catalytic Systems

The ability of this compound to form stable complexes with metal ions through its carboxylate and potentially the formyl group after transformation (e.g., to a Schiff base) makes it a candidate for the design of novel catalysts. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are well-known for their ability to coordinate with a wide range of metal ions, forming complexes that can act as catalysts in various organic transformations. nih.gov

For example, Schiff base complexes derived from substituted benzaldehydes and amines have been synthesized and used as catalysts. nih.gov These complexes, featuring an imine (-CH=N-) group, can stabilize metals in various oxidation states and have applications in catalysis and organic synthesis. nih.gov By reacting this compound with an appropriate amine, a bifunctional ligand could be created. The resulting Schiff base could coordinate to a metal center, while the carboxylic acid group could act as an internal base or a secondary coordination site, potentially influencing the catalytic activity and selectivity.

Such bifunctional catalysts, where a Lewis acid and a nucleophile or base coexist in one molecule, are of great interest in asymmetric catalysis for the synthesis of chiral molecules like β-lactams. nih.govnih.gov The design of catalysts where a metal center is held in a specific geometry by a ligand derived from this compound could lead to new, efficient, and selective catalytic systems for important chemical reactions.

Future Research Directions and Emerging Paradigms for 2 Formyl 6 Methoxybenzoic Acid Research

Exploration of Chemoenzymatic Synthesis Routes

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a promising avenue for the production of 2-Formyl-6-methoxybenzoic acid. Enzymes, with their inherent regio-, chemo-, and enantioselectivity, can address some of the challenges associated with conventional organic synthesis. researchgate.net

Future research could focus on the use of enzymes for key transformations in the synthesis of this compound. For instance, enzymatic hydroxylation of aromatic compounds is a well-established field, with enzymes like cytochrome P450 monooxygenases and peroxidases capable of introducing hydroxyl groups with high selectivity. nih.govresearchgate.net The selective formylation of aromatic rings is another area where biocatalysis could be impactful. While chemical formylation methods like the Gattermann-Koch reaction are common, they often require harsh conditions. purechemistry.org The use of formyltransferases could provide a milder and more selective alternative. wikipedia.org

The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis. For example, a cascade involving a P450 monooxygenase and a tyrosine phenol (B47542) lyase has been used to produce 3-methyl-L-tyrosine from toluene. illinois.edu A similar strategy could be envisioned for the synthesis of this compound from a suitable precursor.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Potential Application in Synthesis | Reference |

| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of the aromatic ring. | nih.gov |

| Peroxidases | Oxidative coupling and functionalization. | nih.gov |

| Formyltransferases | Introduction of the formyl group. | wikipedia.org |

| Lyases | Carbon-carbon bond formation. | illinois.edu |

| Hydrolases | Selective deprotection or modification of functional groups. | ox.ac.uk |

Integration into Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis of this compound. springernature.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.orgresearchgate.net

The synthesis of aldehydes and carboxylic acids has been successfully demonstrated in flow reactors. rsc.orgresearchgate.net For example, the continuous-flow synthesis of carboxylic acids from alcohols using hydrogen peroxide and a platinum catalyst has been reported with excellent yields. rsc.org Similarly, the selective oxidation of alcohols to aldehydes can be achieved with high selectivity in a flow system. researchgate.net The use of tube-in-tube gas-permeable membrane reactors has also enabled the efficient use of reactive gases like carbon dioxide in the synthesis of carboxylic acids. durham.ac.uk

Multi-step continuous-flow synthesis, where several reaction steps are connected in sequence without the need for intermediate purification, offers a powerful approach for the efficient production of complex molecules. flinders.edu.aunih.gov This methodology could be applied to the synthesis of this compound, potentially reducing reaction times and waste generation.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Reference |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio | flinders.edu.au |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting faster and cleaner reactions | flinders.edu.au |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, enhanced safety | durham.ac.uk |

| Scalability | Often requires re-optimization | Straightforward by running the system for longer | durham.ac.uk |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and time | rsc.org |

Application of Green Chemistry Principles in Synthetic Transformations

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles relevant to this synthesis include waste prevention, atom economy, the use of safer solvents and reagents, and catalysis. researchgate.netmsu.edu For instance, developing synthetic routes with high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, minimizing waste. msu.edu The use of renewable feedstocks, such as those derived from biomass, is another important aspect of green chemistry. rsc.orgrsc.org

Catalysis plays a crucial role in green chemistry, with catalytic reagents being superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. nih.gov The development of novel catalysts for the formylation and carboxylation of aromatic compounds is an active area of research. researchgate.net For example, palladium-catalyzed carbonylation reactions have been developed for the synthesis of aromatic aldehydes from aryl halides. researchgate.net

Leveraging Machine Learning and Artificial Intelligence for Reactivity Prediction and Analog Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. acs.orgnih.gov These technologies can be applied to predict the outcomes of chemical reactions, optimize reaction conditions, and design novel molecules with desired properties. researchgate.netcmu.edu

For the synthesis of this compound, ML models could be trained on existing reaction data to predict the reactivity of different substrates and reagents, helping to identify the most promising synthetic routes. acs.org These models can also be used to predict optimal reaction conditions, such as temperature, solvent, and catalyst, thereby reducing the need for extensive experimental screening. nih.gov

Furthermore, AI algorithms can be employed for the de novo design of analogs of this compound. By learning the structure-activity relationships from a set of known compounds, these algorithms can generate novel molecular structures with potentially improved properties. nih.gov This approach can significantly accelerate the discovery and development of new chemical entities.

Q & A

Q. What are the common synthetic routes for 2-formyl-6-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves formylation of 6-methoxybenzoic acid derivatives. For example:

- Friedel-Crafts Formylation : Reacting 6-methoxybenzoic acid with a formylating agent (e.g., dichloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Temperature control (0–5°C) minimizes side reactions .

- Directed Ortho-Metalation : Using methoxy as a directing group, followed by quenching with DMF/CO₂ to introduce the formyl group .

- Hydrolysis of Protected Intermediates : Starting with methyl esters to avoid premature acid group activation.

Q. Key Considerations :

- Catalyst selection (e.g., H₂SO₄ vs. AlCl₃) affects regioselectivity.

- Purification via recrystallization (ethanol/water) or silica-gel chromatography improves purity .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the formyl proton signal at δ 9.8–10.2 ppm (singlet) and methoxy protons at δ 3.8–4.0 ppm. Aromatic protons appear as a multiplet in δ 6.5–8.0 ppm .

- ¹³C NMR : The formyl carbon resonates at δ 190–200 ppm, and the carboxylic acid carbon at δ 170–175 ppm .

- IR Spectroscopy : Strong absorption bands for C=O (formyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and O–CH₃ (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 194 (C₉H₈O₄⁺) with fragmentation patterns confirming the formyl and methoxy groups .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the formyl group .